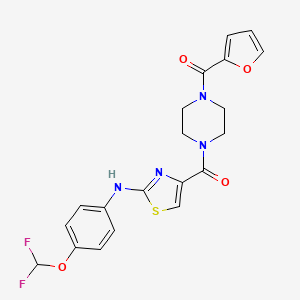

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

The compound "(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone" is a heterocyclic small molecule featuring three key structural motifs:

Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur at positions 1 and 3, respectively.

4-(Difluoromethoxy)phenylamino substituent: A para-substituted phenyl ring with a difluoromethoxy (-OCF₂H) group and an amino linkage to the thiazole.

4-(Furan-2-carbonyl)piperazine: A piperazine ring substituted at the 4-position with a furan-2-carbonyl moiety.

The piperazine-furanoyl moiety may enhance conformational flexibility and hydrogen-bonding capacity .

Properties

IUPAC Name |

[4-[2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O4S/c21-19(22)30-14-5-3-13(4-6-14)23-20-24-15(12-31-20)17(27)25-7-9-26(10-8-25)18(28)16-2-1-11-29-16/h1-6,11-12,19H,7-10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUXQYBOQHAJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, being a derivative of thiazole and indole, is likely to have a broad spectrum of biological activities. Thiazoles are found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. .

Mode of Action

Based on the properties of thiazole and indole derivatives, it can be inferred that the compound might interact with multiple receptors, leading to a variety of biological effects.

Biological Activity

The compound (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, also known by its CAS number 1203343-74-1, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F2N4O2S, with a molecular weight of approximately 444.5 g/mol. The structure features a thiazole ring, a difluoromethoxyphenyl group, and a piperazine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H22F2N4O2S |

| Molecular Weight | 444.5 g/mol |

| CAS Number | 1203343-74-1 |

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. Research indicates that similar thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the nanomolar range against multiple cancer types, suggesting that (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone may possess comparable efficacy .

The proposed mechanism involves binding to specific sites on β-tubulin, disrupting microtubule dynamics, and leading to cell cycle arrest in the G2/M phase. This disruption is critical for inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines, with notable efficacy against breast and colon cancer models.

- Animal Models : In vivo studies using chick chorioallantoic membrane assays indicated that the compound significantly reduced angiogenesis and tumor growth without exhibiting substantial toxicity to the embryos .

Structure-Activity Relationship (SAR)

The presence of the difluoromethoxy group is believed to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological activity. Comparative studies with analogs lacking this group showed diminished activity, underscoring its importance in maintaining therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. Thiazole derivatives, similar to this compound, have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the nanomolar range against multiple cancer types, suggesting comparable efficacy.

Case Studies

- In Vitro Studies : Assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines, particularly breast and colon cancer models.

- Animal Models : In vivo studies using chick chorioallantoic membrane assays indicated that the compound significantly reduced angiogenesis and tumor growth without substantial toxicity to embryos.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. The compound has been tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 42 | Moderate |

| Candida albicans | 26 | Comparable to fluconazole |

The presence of difluoromethoxy and thiazole moieties appears to enhance antibacterial and antifungal activities, making it a candidate for further development in treating infections.

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives exhibit additional biological activities:

- Antioxidant Properties : Some studies indicate that thiazole compounds can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Neuroprotective Effects : Preliminary findings suggest that certain thiazole derivatives may protect neuronal cells from damage, although further research is needed to confirm these effects.

Structure-Activity Relationship (SAR)

The presence of the difluoromethoxy group is believed to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological activity. Comparative studies with analogs lacking this group showed diminished activity, underscoring its importance in maintaining therapeutic efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

| Compound Name/Descriptor | Core Heterocycle | Key Substituents on Aromatic Rings | Piperazine Modifications | Reference |

|---|---|---|---|---|

| Target Compound | Thiazole | 4-(Difluoromethoxy)phenylamino | 4-(Furan-2-carbonyl) | - |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | None | 4-Aminophenyl | 4-(Furan-2-carbonyl) | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Thiophene | 4-(Trifluoromethyl)phenyl | Thiophen-2-yl | |

| (E)-2-(2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole | Thiazole | 4-Methoxyphenyl | 4-(4-Fluorophenyl)piperazine | |

| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate | None | 2-Fluorobenzoyl, 4-hydroxyphenyl | Oxoethyl linkage to hydroxyphenyl |

Key Observations :

- Heterocycle Variability : The thiazole core in the target compound is replaced by thiophene in Compound 21 or omitted entirely in analogues like . Thiazole’s nitrogen and sulfur atoms may enhance π-π stacking or metal coordination compared to thiophene.

- Substituent Effects : The difluoromethoxy group (-OCF₂H) offers greater lipophilicity and metabolic stability compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) .

Physicochemical Properties

- Molecular Weight: The target compound (MW ≈ 475 g/mol) is heavier than simpler analogues like 4-(4-aminobenzoyl)piperazin-1-ylmethanone (MW ≈ 339 g/mol) , which may impact bioavailability.

Key Differences :

- Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) used in could theoretically apply to introduce the difluoromethoxy phenyl group.

Structural Similarity Analysis

Using graph-based comparison methods , the target compound shares the following substructures with analogues:

Piperazine-furanoyl motif: Common with but absent in thiophene-based compounds .

Thiazole-aryl linkage : Shared with , though substituents differ.

Quantitative similarity coefficients (e.g., Tanimoto index) would likely show higher similarity to thiazole-containing derivatives (e.g., ) than to thiophene or non-heterocyclic analogues .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

- Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Coupling of thiazole and piperazine moieties : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling under inert atmosphere (N₂/Ar) with Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF at 80–100°C .

- Nitro group reduction : For intermediates with nitro substituents, employ SnCl₂ in HCl/ethanol under reflux (70–80°C) to yield amine derivatives, as demonstrated in related piperazine-thiazole systems .

- Critical conditions : Control solvent polarity (e.g., dichloromethane for lipophilic intermediates), reaction time (12–24 hrs for coupling steps), and purification via column chromatography (silica gel, EtOAc/hexane gradients) to achieve yields of 60–85% .

Q. How can researchers confirm the structural integrity and purity of the compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., thiazole C-2 amine at δ 7.2–7.5 ppm, furan carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases and UV detection at 254 nm .

Q. What strategies are recommended for evaluating the compound’s stability and solubility in biological assays?

- Methodological Answer:

- Solubility : Test in DMSO stock solutions (10 mM) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect precipitation .

- Stability : Incubate at 37°C in simulated physiological conditions (e.g., liver microsomes for metabolic stability) and monitor degradation via LC-MS over 24 hrs .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate substituent effects on bioactivity?

- Methodological Answer:

- Analog synthesis : Replace difluoromethoxy (CF₂O) with methoxy (OCH₃), chloro (Cl), or hydrogen groups. Modify the furan-2-carbonyl moiety with other heterocycles (e.g., thiophene, pyridine) .

- Bioactivity testing : Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays. Correlate IC₅₀ values with substituent electronic properties (Hammett σ constants) .

Q. How to resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer:

- Orthogonal assays : Compare results from in vitro enzyme inhibition (e.g., fluorogenic substrates) with cell-based assays (e.g., luciferase reporters) to rule out assay-specific artifacts .

- Statistical analysis : Apply ANOVA with post-hoc tests to assess significance of potency differences (p < 0.05). Normalize data to positive/negative controls (e.g., staurosporine for kinase inhibition) .

Q. What computational approaches predict the compound’s binding mode and selectivity?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 3POZ for kinase domains). Validate poses with MD simulations (100 ns, GROMACS) to assess binding stability .

- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs, focusing on key interactions (e.g., hydrogen bonds with Thr183 in ATP-binding pockets) .

Q. How to investigate the compound’s metabolic pathways and pharmacokinetics (PK)?

- Methodological Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., hydroxylation at thiazole C-5) via UPLC-QTOF-MS .

- PK profiling : Administer IV/PO doses in rodent models. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin). Monitor plasma protein binding via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.